Cas no 104789-72-2 ((6-aminohexyl)(methyl)(propan-2-yl)amine)

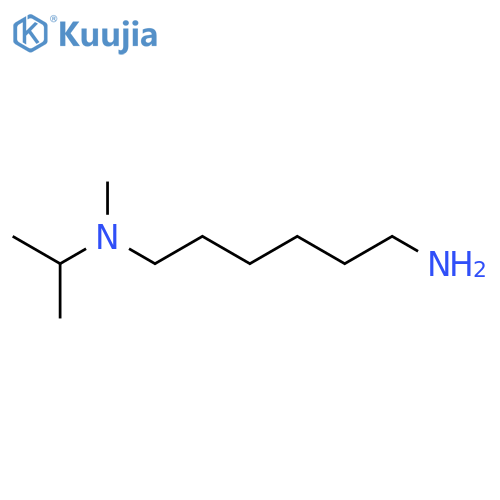

104789-72-2 structure

商品名:(6-aminohexyl)(methyl)(propan-2-yl)amine

(6-aminohexyl)(methyl)(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- 1,6-Hexanediamine, N-methyl-N-(1-methylethyl)-

- (6-aminohexyl)(methyl)(propan-2-yl)amine

- 104789-72-2

- AKOS000262370

- EN300-1845919

-

- インチ: InChI=1S/C10H24N2/c1-10(2)12(3)9-7-5-4-6-8-11/h10H,4-9,11H2,1-3H3

- InChIKey: DFZMERPDCHOJSX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 172.193948774Da

- どういたいしつりょう: 172.193948774Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 91.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

(6-aminohexyl)(methyl)(propan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1845919-0.5g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-1.0g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-1845919-0.25g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-2.5g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-1g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-0.05g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-5.0g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 5g |

$3728.0 | 2023-06-01 | ||

| Enamine | EN300-1845919-10.0g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-1845919-0.1g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1845919-5g |

(6-aminohexyl)(methyl)(propan-2-yl)amine |

104789-72-2 | 5g |

$1614.0 | 2023-09-19 |

(6-aminohexyl)(methyl)(propan-2-yl)amine 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

104789-72-2 ((6-aminohexyl)(methyl)(propan-2-yl)amine) 関連製品

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬